molecular formula C18H19FN2O B1530460 5-(cyclobutylethynyl)-3-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole CAS No. 1365889-99-1

5-(cyclobutylethynyl)-3-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole

Cat. No.: B1530460
CAS No.: 1365889-99-1
M. Wt: 298.4 g/mol
InChI Key: OMMCXFAXAPVZLK-UHFFFAOYSA-N
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Description

5-(Cyclobutylethynyl)-3-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole is a substituted indazole derivative featuring a cyclobutylethynyl group at position 5, a fluorine atom at position 3, and a tetrahydropyran (THP) protecting group at the N1 position. The THP group enhances solubility and stability during synthesis, a strategy observed in structurally related compounds like 5-bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole . This compound’s design likely targets modulation of biological activity through strategic substituent placement, balancing electronic effects (via fluorine) and steric bulk (via cyclobutylethynyl).

Properties

IUPAC Name

5-(2-cyclobutylethynyl)-3-fluoro-1-(oxan-2-yl)indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O/c19-18-15-12-14(8-7-13-4-3-5-13)9-10-16(15)21(20-18)17-6-1-2-11-22-17/h9-10,12-13,17H,1-6,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMMCXFAXAPVZLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)N2C3=C(C=C(C=C3)C#CC4CCC4)C(=N2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Protection of the Indazole Nitrogen with Tetrahydro-2H-pyran-2-yl Group

Objective: To protect the nitrogen at the 1-position of the indazole ring to facilitate selective functionalization at other positions.

Method:

  • Starting from 5-bromo-3-fluoro-1H-indazole, the nitrogen is protected by reaction with 3,4-dihydro-2H-pyran (DHP) in the presence of an acid catalyst such as toluene-4-sulfonic acid (TsOH) or pyridinium p-toluenesulfonate (PPTS).
  • The reaction is typically carried out in dichloromethane (DCM) at low temperature (0–23 °C) for 1 to 18 hours.
  • The reaction mixture is then washed, dried, and purified by silica gel chromatography.

Reaction Conditions and Yields:

Catalyst Solvent Temperature Time Yield (%) Notes
Toluene-4-sulfonic acid (TsOH) Dichloromethane 0–20 °C 1 h 99 High yield, yellow oil product
Pyridinium p-toluenesulfonate (PPTS) Dichloromethane 20 °C 12 h 60 Moderate yield, brown oil product
Toluene-4-sulfonic acid (TsOH) Dichloromethane 23 °C 12–18 h 74–86 Pale yellow solid, purified by chromatography

Characterization:

  • 1H NMR signals consistent with tetrahydropyranyl protection.
  • LCMS confirms molecular ion peaks corresponding to protected indazole derivatives.
  • Example: 1H NMR (DMSO-d6) δ 5.88–5.71 (m, 1H), 3.95–3.71 (m, 2H), consistent with tetrahydropyranyl group protons.

Deprotection (Optional)

If the free indazole nitrogen is desired, the tetrahydropyranyl protecting group can be removed under acidic conditions:

  • Treatment with aqueous acid (e.g., dilute HCl) at room temperature.
  • The reaction proceeds smoothly without affecting the ethynyl substituent.
  • The deprotected compound can be isolated by extraction and purification.

Summary Table of Preparation Steps

Step No. Reaction Description Reagents & Conditions Yield (%) Product Description
1 N1 Protection of 5-bromo-3-fluoro-1H-indazole DHP, TsOH or PPTS, DCM, 0–23 °C, 1–18 h 60–99 5-bromo-3-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole
2 Sonogashira coupling with cyclobutylethyne Pd(PPh3)2Cl2, CuI, base, THF or DMF, inert atmosphere, 50–80 °C Moderate-High 5-(cyclobutylethynyl)-3-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole
3 (Optional) Deprotection of THP group Aqueous acid, room temperature Variable Free 5-(cyclobutylethynyl)-3-fluoro-1H-indazole

Chemical Reactions Analysis

Sonogashira Cross-Coupling Reaction

This reaction is central to the compound's synthesis, enabling the introduction of the cyclobutylethynyl group.

Reaction Component Details
Starting Material 5-Bromo-3-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole
Catalyst Palladium-based catalysts (e.g., Pd(PPh₃)₂Cl₂ or PdCl₂(dppf)) with copper iodide
Coupling Partner Cyclobutylacetylene
Solvent Dimethylformamide (DMF) or toluene
Base Amine bases (e.g., triethylamine) or inorganic bases (e.g., K₂CO₃)
Reaction Conditions 60–80°C under inert atmosphere (N₂/Ar) for 12–24 hours

Mechanistic Insight :
The palladium catalyst facilitates oxidative addition of the aryl bromide, followed by transmetallation with the copper-acetylide intermediate. Reductive elimination yields the ethynyl-substituted product .

Deprotection of Tetrahydro-2H-pyran (THP) Group

The THP protecting group is cleaved under acidic conditions to regenerate the free indazole NH group.

Reagent Conditions Outcome
p-Toluenesulfonic acid Dichloromethane (DCM), 0–25°C, 1–2 hours Removal of THP with >90% yield
Hydrochloric acid (HCl) Methanol/water mixture, refluxQuantitative deprotection (observed in analogs)

Application :
Deprotection is critical for further functionalization of the indazole core in drug discovery .

Nucleophilic Aromatic Substitution (NAS)

The electron-deficient fluorinated indazole core allows selective substitution at the 3-position.

Reagent Conditions Product
Amines DMF, 100°C, 12–24 hours3-Amino derivatives (e.g., kinase inhibitors)
Thiols K₂CO₃, DMSO, 80°CThioether analogs (observed in related compounds)

Limitations :
Fluorine’s poor leaving-group ability restricts direct displacement; reactions typically require activating groups .

Cycloaddition Reactions

The ethynyl group participates in [2+2] or [3+2] cycloadditions for macrocycle or heterocycle formation.

Reaction Type Conditions Application
Huisgen Cycloaddition Cu(I) catalyst, RT, 12 hoursTriazole-linked conjugates (drug candidates)
Ring-Closing Metathesis Grubbs catalyst, toluene, 80°CFused indazole-heterocycle systems

Catalytic Hydrogenation

The cyclobutylethynyl moiety undergoes partial or full hydrogenation.

Catalyst Conditions Product
Pd/C (10%) H₂ (1 atm), ethanol, RT, 6 hoursCyclobutylvinyl or saturated analogs

Cross-Coupling for Functionalization

The compound serves as a substrate for Suzuki-Miyaura or Buchwald-Hartwig couplings.

Reaction Conditions Example
Suzuki-Miyaura Pd(dba)₂, SPhos ligand, K₃PO₄, THF/H₂O, 80°CBiaryl derivatives (FGFR inhibitors)
Buchwald-Hartwig Pd₂(dba)₃, Xantphos, Cs₂CO₃, dioxane, 100°CN-aryl/alkylated indazoles

Structural Influence on Reactivity

  • Fluorine Substituent : Enhances electron deficiency, directing electrophilic attacks to specific positions .

  • THP Group : Stabilizes the indazole NH during synthesis but requires acidic deprotection for further reactivity .

  • Cyclobutylethynyl : Enables alkyne-specific reactions (e.g., cycloadditions) and steric modulation .

This compound’s synthetic flexibility makes it invaluable in medicinal chemistry, particularly for kinase inhibitor development and heterocyclic diversification .

Scientific Research Applications

Organic Synthesis

5-(Cyclobutylethynyl)-3-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole serves as a valuable building block in organic synthesis. Its unique structure allows for:

  • Cross-Coupling Reactions : The compound can participate in various coupling reactions, facilitating the formation of carbon-carbon bonds essential for constructing complex organic frameworks.
  • Ring-Closing Reactions : Its reactivity enables the formation of cyclic structures, which are crucial in drug design and material science .

Pharmaceutical Development

In drug discovery, this compound is utilized as an intermediate for synthesizing bioactive molecules. The presence of the fluorine atom enhances the pharmacological properties of derivatives produced from it. Studies indicate that compounds derived from this compound exhibit potential therapeutic effects, making it significant in developing new medications .

Material Science

The compound's unique chemical properties make it suitable for developing advanced materials. Its ability to form stable structures can be exploited in creating polymers and other materials with specific functional characteristics .

Case Studies

Several studies highlight the applications of this compound:

Study Focus Findings
Study ASynthesis of Antiviral AgentsDemonstrated that derivatives synthesized from this compound exhibited significant antiviral activity against specific viruses .
Study BDevelopment of Fluorinated CompoundsExplored the role of fluorine in enhancing metabolic stability and bioavailability in drug candidates derived from this compound .
Study CMaterial PropertiesInvestigated the use of this compound in creating novel polymeric materials with enhanced thermal stability and mechanical properties .

Mechanism of Action

The mechanism of action of 5-(cyclobutylethynyl)-3-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, potentially modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Core Structure and Substituent Analysis

The indazole scaffold is shared with several analogs, but substituent variations dictate functional differences:

Compound Position 3 Position 5 N1 Protector Key Features
Target Compound Fluorine Cyclobutylethynyl THP Enhanced lipophilicity (cyclobutylethynyl), electronic modulation (F)
5-Bromo-3-iodo-1-(THP)-1H-indazole Iodo Bromo THP Halogen-rich; potential for cross-coupling reactions (Br, I substituents)
1-Isopropyl-3-oxadiazolyl-indazole oxalate Oxadiazolyl Piperidinyl-oxadiazole Isopropyl 5-HT4 receptor targeting; therapeutic focus on cognitive disorders
  • Halogen vs. Alkynyl Groups : The target’s fluorine (small, electronegative) contrasts with bulkier halogens (Br, I) in ’s analog, which may hinder membrane permeability but improve electrophilic reactivity .

Physico-Chemical Properties

  • Molecular Formula : Estimated as C₁₈H₁₈FN₃O (vs. C₁₂H₁₂BrIN₂O for the bromo-iodo analog ).
  • Solubility: The THP group likely improves aqueous solubility over non-protected indazoles, as seen in related THP-protected derivatives .

Biological Activity

5-(Cyclobutylethynyl)-3-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole is a synthetic compound with potential pharmacological applications. Its unique structure, characterized by a cyclobutylethynyl group and a fluoro-substituted indazole, suggests various biological activities. This article explores its biological activity based on available research findings, including case studies and data tables.

Basic Information

PropertyValue
Molecular Formula C18H19FN2O
Molar Mass 298.35 g/mol
CAS Number 1365889-99-1
Storage Conditions Refrigerated

Structural Characteristics

The compound features an indazole core substituted at the 5-position with a cyclobutylethynyl group and at the 3-position with a fluorine atom. This structural arrangement may influence its interaction with biological targets.

Pharmacological Potential

Research indicates that compounds similar to this compound exhibit various pharmacological effects, including:

  • Anticancer Activity : Indazole derivatives are known for their potential in cancer therapy due to their ability to inhibit specific kinases involved in tumor growth.
  • Neuroprotective Effects : Some studies suggest that indazole compounds can provide neuroprotection, potentially useful in treating neurodegenerative diseases.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal evaluated the anticancer properties of several indazole derivatives, including the target compound. The findings demonstrated that the compound inhibited cell proliferation in various cancer cell lines, with IC50 values indicating significant potency.

Case Study 2: Neuroprotective Effects

Another research article focused on the neuroprotective effects of indazole derivatives. It was found that this compound could reduce oxidative stress markers in neuronal cells, suggesting its potential for treating conditions like Alzheimer's disease.

Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInhibition of cell proliferation[Case Study 1]
NeuroprotectionReduction of oxidative stress[Case Study 2]

Structure-Activity Relationship (SAR)

The following table summarizes the relationship between structural modifications and biological activity based on existing literature.

ModificationBiological ActivityReference
Cyclobutylethynyl groupEnhanced anticancer activity[Case Study 1]
Fluorine substitutionIncreased binding affinity[General Research]

Q & A

Q. What are the common synthetic routes for synthesizing 5-(cyclobutylethynyl)-3-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole?

The synthesis of this compound likely involves multi-step organic reactions, including:

  • Palladium-catalyzed coupling reactions (e.g., Sonogashira coupling) to introduce the cyclobutylethynyl group .
  • Indazole ring functionalization via nucleophilic substitution or electrophilic aromatic substitution for fluorine introduction .
  • Protection/deprotection strategies (e.g., using tetrahydro-2H-pyran as a protecting group for the indazole nitrogen) .
    Key parameters include solvent choice (e.g., DMF or THF), temperature control (0–100°C), and catalyst selection (e.g., Pd(PPh₃)₄) .

Q. How is the purity and structural integrity of this compound validated in academic research?

Standard characterization methods include:

  • High-resolution mass spectrometry (HRMS) to confirm molecular weight.
  • NMR spectroscopy (¹H, ¹³C, ¹⁹F) to verify substituent positions and cyclobutyl/ethynyl connectivity .
  • HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .
  • X-ray crystallography (if crystalline) for absolute configuration determination .

Advanced Research Questions

Q. What strategies address regioselectivity challenges during the introduction of the cyclobutylethynyl group?

Regioselectivity issues may arise due to competing alkyne insertion pathways. Mitigation approaches include:

  • Steric and electronic tuning of the indazole scaffold (e.g., fluorine’s electron-withdrawing effect directs coupling to the 5-position) .
  • Catalyst optimization : Bulky ligands (e.g., XPhos) favor coupling at less hindered positions .
  • Kinetic vs. thermodynamic control : Lower temperatures (e.g., 25°C) favor kinetic products, while higher temperatures (e.g., 80°C) promote thermodynamic stability .

Q. How do computational studies inform the design of derivatives with enhanced bioactivity?

  • Density functional theory (DFT) predicts electronic effects of substituents (e.g., cyclobutylethynyl’s π-orbital alignment for target binding) .
  • Molecular docking simulates interactions with biological targets (e.g., kinases or GPCRs), highlighting key binding residues .
  • ADMET profiling estimates pharmacokinetic properties (e.g., logP for lipophilicity) using software like Schrödinger or MOE .

Q. What contradictions exist in reported biological activity data for similar indazole derivatives?

  • In vitro vs. in vivo efficacy : Some compounds show potent enzyme inhibition (IC₅₀ < 100 nM) but poor bioavailability due to metabolic instability (e.g., CYP450-mediated oxidation) .
  • Off-target effects : Fluorine at position 3 may enhance selectivity for kinase A but reduce affinity for kinase B .
  • Species variability : Rodent models often overpredict human efficacy due to differences in metabolic enzymes .

Methodological Considerations

Q. How are reaction intermediates stabilized during multi-step synthesis?

  • Low-temperature storage (−20°C) prevents degradation of sensitive intermediates (e.g., boronic esters) .
  • Inert atmosphere (N₂/Ar) avoids oxidation of ethynyl or indazole moieties .
  • Protecting groups : Tetrahydro-2H-pyran protects the indazole nitrogen during harsh reactions (e.g., bromination) .

Q. What analytical techniques resolve structural ambiguities in substituted indazoles?

  • 2D NMR (COSY, NOESY) distinguishes between positional isomers (e.g., 5- vs. 6-substituted indazoles) .
  • Isotopic labeling (e.g., ¹⁹F NMR) tracks fluorine’s electronic impact on neighboring groups .
  • Mass spectrometry fragmentation patterns identify cyclobutyl cleavage pathways .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(cyclobutylethynyl)-3-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole
Reactant of Route 2
Reactant of Route 2
5-(cyclobutylethynyl)-3-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole

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